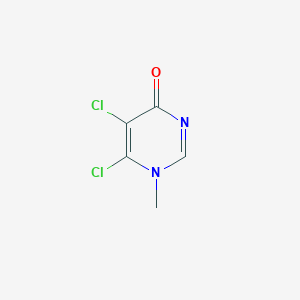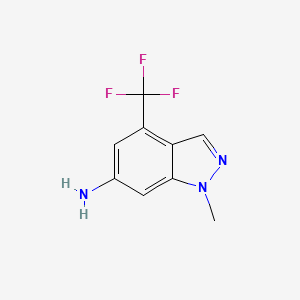![molecular formula C9H12O2 B13008970 2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
2-{Spiro[3.3]heptan-2-ylidene}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane moiety is a bicyclic system where two rings share a single carbon atom, creating a rigid and strained structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with acetic acid can be achieved through various organic reactions, such as esterification or acylation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
2-{Spiro[3.3]heptan-2-ylidene}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Spirocyclic acids: Other spirocyclic compounds with carboxylic acid functionalities.
Uniqueness: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is unique due to its specific spirocyclic structure combined with the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-spiro[3.3]heptan-2-ylideneacetic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h4H,1-3,5-6H2,(H,10,11) |
InChI 键 |
PRUOLHNUUKZFRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(=CC(=O)O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)


![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)


![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
